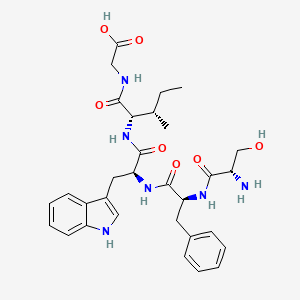![molecular formula C13H11F3O B14218351 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene CAS No. 825627-88-1](/img/structure/B14218351.png)
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a benzene ring, with an ethenyloxy and but-2-yn-1-yl substituent
Preparation Methods
The synthesis of 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene typically involves multiple steps, including the formation of the ethenyloxy and but-2-yn-1-yl groups and their subsequent attachment to the benzene ring. Common synthetic routes may involve:
Alkylation Reactions: Using alkyl halides and appropriate bases to introduce the but-2-yn-1-yl group.
Ether Formation: Utilizing alcohols and alkylating agents to form the ethenyloxy group.
Trifluoromethylation: Introducing the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring specific conditions and reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique reactivity and properties.
Mechanism of Action
The mechanism by which 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can vary, but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene include:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares a similar structure but lacks the trifluoromethyl group.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Contains a tert-butyl group instead of the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
825627-88-1 |
|---|---|
Molecular Formula |
C13H11F3O |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-(1-ethenoxybut-2-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3O/c1-3-5-12(17-4-2)10-6-8-11(9-7-10)13(14,15)16/h4,6-9,12H,2H2,1H3 |
InChI Key |
GIMFEHIKVBEMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC=C(C=C1)C(F)(F)F)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
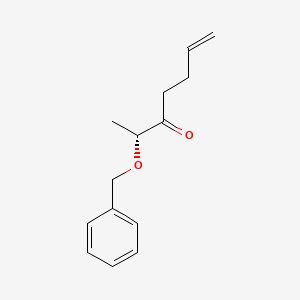
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
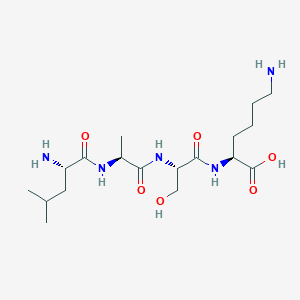
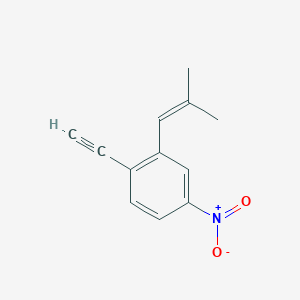
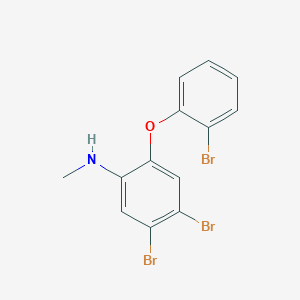
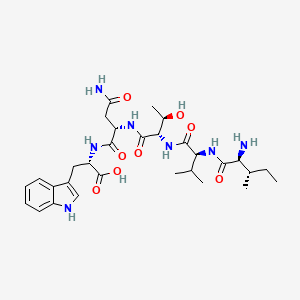
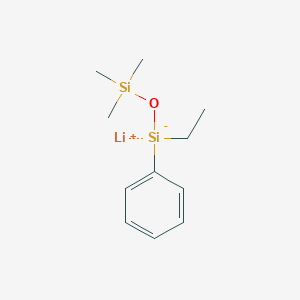
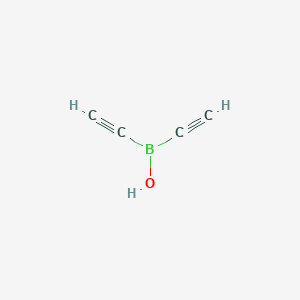
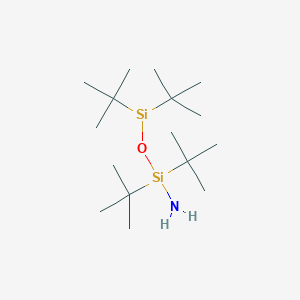
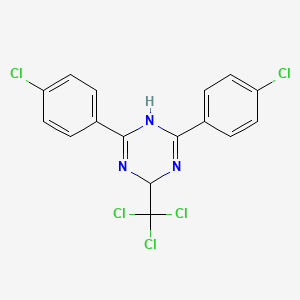
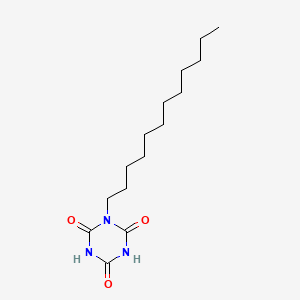
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
